5-methylmorpholine-3-carboxylic acid hydrochloride
Description
Significance of Heterocyclic Scaffolds in Organic Chemistry
Heterocyclic compounds, cyclic structures containing at least one atom other than carbon within the ring, are fundamental to organic chemistry. nih.govresearchgate.net Their prevalence in nature is exemplified by their presence in essential biomolecules such as DNA, RNA, vitamins, and alkaloids. This natural abundance has inspired chemists to utilize heterocyclic scaffolds as foundational frameworks in the design of new molecules with specific functions. openaccessjournals.com
The inclusion of heteroatoms like nitrogen, oxygen, and sulfur imparts unique physicochemical properties to these rings, including altered polarity, hydrogen bonding capabilities, and three-dimensional conformations. researchgate.netresearchgate.net These properties are crucial for molecular recognition and interaction with biological targets, making heterocyclic compounds a mainstay in medicinal chemistry. nih.gov A significant majority of new drugs approved contain at least one heterocyclic ring, highlighting their indispensable role in drug discovery and development. researchgate.net The versatility of these scaffolds allows for extensive structural modifications, enabling the fine-tuning of biological activity and pharmacokinetic profiles. openaccessjournals.com
Overview of Morpholine (B109124) Core Structures in Chemical Synthesis
The morpholine ring, a six-membered heterocycle containing both a secondary amine and an ether functional group, is a particularly valuable scaffold in chemical synthesis. researchgate.netwikipedia.org Its unique structure, with the oxygen and nitrogen atoms at opposing positions, provides a distinctive combination of properties. The presence of the ether oxygen influences the electron density of the nitrogen atom, making it less basic than comparable cyclic amines like piperidine (B6355638). wikipedia.org This modulation of basicity, along with its favorable pharmacokinetic properties, has led to the widespread incorporation of the morpholine motif in a variety of bioactive molecules. researchgate.netebi.ac.uk
In synthetic chemistry, morpholine is utilized as a building block for more complex molecules, including pharmaceuticals like the antibiotic linezolid (B1675486) and the anticancer agent gefitinib. wikipedia.org The morpholine core can enhance the aqueous solubility and metabolic stability of a parent molecule, properties that are highly desirable in drug candidates. researchgate.netebi.ac.uk Furthermore, the chair-like conformation of the morpholine ring can serve as a rigid scaffold to orient substituents in a specific spatial arrangement, which is critical for binding to biological targets. researchgate.net The facile introduction and modification of the morpholine ring make it a versatile tool for chemists seeking to optimize the properties of their target compounds. ebi.ac.uk
Contextualizing 5-Methylmorpholine-3-carboxylic Acid Hydrochloride within Amino Acid Analogs
This compound belongs to a class of compounds known as amino acid analogs. These are molecules that share structural similarities with natural amino acids but possess modifications to their side chains, backbone, or stereochemistry. The incorporation of unnatural amino acids, such as 5-methylmorpholine-3-carboxylic acid, into peptides or as standalone molecules is a powerful strategy in medicinal chemistry. mdpi.com
The structural constraints imposed by the morpholine ring in 5-methylmorpholine-3-carboxylic acid create a conformationally restricted amino acid analog. This rigidity can be advantageous in the design of peptides with improved metabolic stability, as they are often less susceptible to enzymatic degradation. mdpi.com Furthermore, the specific stereochemistry and substitution pattern of the morpholine ring can influence the binding affinity and selectivity of the molecule for its biological target. The hydrochloride salt form of the compound enhances its solubility in aqueous media, a crucial property for many research applications.
Research Landscape and Emerging Trends for Substituted Morpholine Carboxylic Acids
The field of substituted morpholine carboxylic acids is an active area of research, driven by the quest for novel molecules with unique properties. researchgate.netresearchgate.net Current research trends focus on the development of efficient and stereoselective synthetic methods to access a diverse range of substituted morpholine derivatives. nih.govnih.gov These methods often employ chiral starting materials, such as amino acids, to control the stereochemistry of the final products. researchgate.net
A key area of interest is the incorporation of these substituted morpholine carboxylic acids into peptidomimetics, compounds that mimic the structure and function of natural peptides but with improved pharmacological properties. researchgate.net The constrained conformation of the morpholine ring can help to pre-organize the molecule into a bioactive conformation, leading to enhanced potency and selectivity. researchgate.net As synthetic methodologies become more sophisticated, it is anticipated that a wider array of substituted morpholine carboxylic acids, including derivatives of 5-methylmorpholine-3-carboxylic acid, will become accessible for exploration in various fields of chemical research.
Properties
CAS No. |
1820580-96-8 |
|---|---|
Molecular Formula |
C6H12ClNO3 |
Molecular Weight |
181.6 |
Purity |
95 |
Origin of Product |
United States |
Synthetic Methodologies for 5 Methylmorpholine 3 Carboxylic Acid Hydrochloride and Its Stereoisomers
Direct Synthesis Approaches
Direct synthesis strategies are primarily concerned with the formation of the core morpholine (B109124) structure, followed by the introduction of the hydrochloride salt. These methods often involve the cyclization of acyclic precursors.
Nucleophilic Substitution Reactions in Morpholine Ring Formation
The construction of the morpholine ring can be accomplished through intramolecular nucleophilic substitution reactions. A common strategy involves the use of a suitably substituted amino alcohol derivative. For instance, a derivative of an amino acid can serve as a precursor. In a relevant synthetic approach, a polymer-supported synthesis of morpholine-3-carboxylic acid derivatives has been reported starting from immobilized Fmoc-Ser(tBu)-OH. nih.gov This methodology involves the N-alkylation of the amino acid with a suitable electrophile containing a leaving group, followed by an intramolecular cyclization. The nitrogen atom of the amino group acts as a nucleophile, displacing a leaving group to form the heterocyclic ring. While this example does not specifically describe the synthesis of the 5-methyl derivative, the principle can be extended by starting with an appropriately substituted precursor, such as a derivative of threonine, which would introduce the methyl group at the 5-position.
Condensation and Cyclization Pathways
Condensation reactions followed by cyclization offer another viable route to the morpholine core. A notable example is the cyclocondensation between diglycolic anhydride (B1165640) and an imine. academie-sciences.fr This reaction leads to the formation of 5-oxomorpholine-2-carboxylic acids. To adapt this method for the synthesis of 5-methylmorpholine-3-carboxylic acid, a substituted diglycolic anhydride or a related precursor bearing a methyl group would be required. The subsequent reduction of the oxo group at the 5-position would yield the desired morpholine ring. This approach provides a convergent method for assembling the core structure from readily available starting materials.
Another relevant pathway involves the intramolecular cyclization of 4-aminobutyric acid derivatives to form γ-lactams. rsc.org While this leads to a different heterocyclic system, the underlying principle of intramolecular condensation to form a ring is applicable. By designing a precursor with the appropriate heteroatoms and substituents, a similar intramolecular cyclization strategy could be envisioned for the formation of the 5-methylmorpholine-3-carboxylic acid skeleton.
Salt Formation Procedures via Acidification
Once the 5-methylmorpholine-3-carboxylic acid has been synthesized and isolated, the formation of the hydrochloride salt is typically a straightforward acidification step. The free base, being an amino acid derivative, possesses a basic nitrogen atom within the morpholine ring. Treatment of a solution of the free base in a suitable organic solvent, such as methanol (B129727) or diethyl ether, with hydrochloric acid will result in the precipitation of the hydrochloride salt. unimi.it The hydrochloric acid can be added as a solution in an organic solvent or as a gas. The resulting salt is often a crystalline solid that is more stable and easier to handle than the free base. This procedure is widely used for the preparation of hydrochloride salts of amine-containing compounds.
Asymmetric Synthesis Strategies
The presence of stereocenters at the 3- and 5-positions of 5-methylmorpholine-3-carboxylic acid necessitates the use of asymmetric synthesis to obtain enantiomerically pure or enriched stereoisomers. These strategies rely on the use of chiral catalysts or chiral auxiliaries to control the stereochemical outcome of the reactions.
Chiral Catalyst-Mediated Enantioselective Routes
Asymmetric hydrogenation is a powerful tool for the enantioselective synthesis of chiral morpholines. rsc.orgnih.govsemanticscholar.org This method typically involves the hydrogenation of a dehydromorpholine precursor in the presence of a chiral transition metal catalyst. Rhodium complexes bearing chiral phosphine (B1218219) ligands, such as those with a large bite angle, have been shown to be highly effective in the asymmetric hydrogenation of 2-substituted dehydromorpholines, affording the corresponding chiral morpholines in high yields and with excellent enantioselectivities (up to 99% ee). rsc.orgnih.govsemanticscholar.org To apply this to the synthesis of 5-methylmorpholine-3-carboxylic acid, a suitable dehydromorpholine precursor with a methyl group at the 5-position and a carboxylic acid or ester group at the 3-position would be required. The choice of the chiral ligand on the rhodium catalyst would be crucial in determining the stereochemistry of the final product.
| Catalyst System | Substrate Type | Enantioselectivity (ee) | Reference |
| Bisphosphine-rhodium complex | 2-Substituted dehydromorpholines | Up to 99% | rsc.orgnih.govsemanticscholar.org |
| SKP–Rh complex | 2-Substituted dehydromorpholines | Up to 99% | nih.gov |
Chiral Auxiliary-Assisted Synthesis
The use of chiral auxiliaries is a well-established strategy for controlling stereochemistry in organic synthesis. rsc.org In this approach, a chiral molecule (the auxiliary) is temporarily attached to the substrate to direct a subsequent diastereoselective reaction. After the desired stereocenter is created, the auxiliary is removed. Oxazolidinones, often referred to as Evans auxiliaries, are a prominent class of chiral auxiliaries that have been widely used in asymmetric alkylations, aldol (B89426) reactions, and other bond-forming reactions. rsc.orgnih.gov
For the synthesis of a specific stereoisomer of 5-methylmorpholine-3-carboxylic acid, a chiral auxiliary, such as a derivative of a chiral amino alcohol, could be employed. mdpi.com For example, a chiral auxiliary could be attached to a precursor of the morpholine ring, and a subsequent cyclization or substitution reaction would proceed with high diastereoselectivity due to the steric influence of the auxiliary. Following the formation of the desired stereoisomer of the morpholine ring, the chiral auxiliary would be cleaved to yield the enantiomerically enriched product. This method offers a reliable way to control the absolute stereochemistry of the final molecule.
| Chiral Auxiliary | Type of Reaction | Diastereoselectivity | Reference |
| Oxazolidinones (Evans auxiliaries) | Alkylation, Aldol | High | rsc.orgnih.gov |
| Chiral amino alcohols | Cyclization | High | mdpi.com |
Stereoselective Formation of Specific Stereocenters
The control of stereochemistry is paramount in the synthesis of bioactive molecules, as different stereoisomers can exhibit vastly different biological activities. In the context of morpholine-3-carboxylic acid derivatives, stereoselectivity is often established during the formation of the heterocyclic ring.
One effective strategy involves the use of chiral pool starting materials, such as amino acids, which provide an inherent stereocenter. For example, a polymer-supported synthesis approach utilizes immobilized Fmoc-Ser(tBu)-OH or Fmoc-Thr(tBu)-OH. After sequential N-alkylation and N-acylation/sulfonylation on the solid support, the key cyclization and cleavage step is performed. The inclusion of a reducing agent, such as triethylsilane (TES), in the cleavage cocktail (e.g., trifluoroacetic acid in dichloromethane) is crucial. This reagent facilitates the reductive cyclization of an intermediate, leading to the stereoselective formation of the saturated morpholine ring. Stereochemical studies have confirmed that this method allows for the specific configuration of the newly formed stereocenter at the C2 position, influenced by the configuration of the starting amino acid at C3.
Decarboxylative Alkylation Approaches
Modern synthetic chemistry has introduced novel methods for carbon-carbon bond formation, among which decarboxylative coupling has emerged as a powerful tool. Metallaphotoredox catalysis, which merges photoredox catalysis with transition-metal catalysis, enables such transformations under mild conditions.
This approach has been successfully applied to the synthesis of complex morpholine derivatives. The reaction facilitates the decarboxylative cross-coupling of α-oxy carboxylic acids (like morpholine-3-carboxylic acid derivatives) with a variety of (hetero)aryl halides. chemrxiv.orgorganic-chemistry.org This dual nickel/photoredox catalysis method provides direct access to C(sp²)-C(sp³) coupled products, which are valuable scaffolds in drug discovery. chemrxiv.orgorganic-chemistry.org The reaction proceeds by generating a radical intermediate from the carboxylic acid upon oxidation, which then engages in the nickel catalytic cycle to form the new C-C bond. This methodology is significant as it allows for the late-stage functionalization of the morpholine scaffold, enabling the synthesis of diverse molecular architectures.
Polymer-Supported Synthesis Techniques
Solid-phase organic synthesis (SPOS) offers significant advantages for the preparation of compound libraries, including simplified purification and the ability to drive reactions to completion using excess reagents. This technique has been adeptly applied to the synthesis of morpholine-3-carboxylic acid derivatives.
The process typically begins with an amino acid, such as Fmoc-Ser(tBu)-OH or Fmoc-Thr(tBu)-OH, anchored to a solid support like Wang resin. The synthesis proceeds through a series of steps performed on the resin-bound substrate:
N-alkylation: Introduction of a substituent on the nitrogen atom.
N-acylation/sulfonylation: Further modification of the nitrogen with acyl or sulfonyl groups.
Cleavage and Cyclization: Treatment with a strong acid, such as trifluoroacetic acid (TFA), cleaves the molecule from the resin and concurrently induces cyclization to form a 3,4-dihydro-2H-1,4-oxazine-3-carboxylic acid intermediate.
Reduction: As mentioned previously, the inclusion of a reducing agent like triethylsilane (TES) in the cleavage cocktail reduces the dihydrooxazine intermediate in situ to yield the final morpholine-3-carboxylic acid product stereoselectively. nih.govnih.gov
This polymer-supported approach is highly modular, allowing for the creation of a wide array of substituted morpholines by simply varying the building blocks and reagents used in the synthetic sequence. nih.gov The table below summarizes representative yields and purities achieved through this methodology.
| Starting Material | Product Type | Cleavage Cocktail | Overall Yield | Crude Purity |
|---|---|---|---|---|
| Immobilized Fmoc-Ser(tBu)-OH | Dihydrooxazine | TFA/DCM | 46% | 82% |
| Immobilized Fmoc-Ser(tBu)-OH | Morpholine | TFA/DCM/TES | 90% | 93% |
Chemo- and Regioselective Synthesis Considerations
Achieving high selectivity is a central challenge in the synthesis of complex heterocyclic systems. For morpholine synthesis, this involves directing reactions to the desired functional group (chemoselectivity) and controlling the orientation of bond formation (regioselectivity).
Prevention of Ring Enlargement Side Reactions
A potential side reaction in the synthesis of six-membered rings like morpholines is the formation of larger, thermodynamically stable seven-membered rings (e.g., 1,4-oxazepanes). The prevention of such ring enlargements hinges on controlling the regioselectivity of the key intramolecular cyclization step.
Many morpholine syntheses proceed via the intramolecular ring-opening of an activated three-membered ring, such as an aziridinium (B1262131) or epoxide ion, by a tethered nucleophile. The outcome of this reaction is governed by Baldwin's rules and the specific substitution pattern of the intermediate. For the formation of a morpholine, a 6-exo-tet cyclization is typically required, where the hydroxyl nucleophile attacks the carbon of the activated ring. A competing 7-endo-tet cyclization would lead to the undesired seven-membered ring.
Controlling this regioselectivity can be achieved by:
Steric Hindrance: Placing bulky substituents on the substrate can disfavor attack at a more hindered carbon, thereby directing the nucleophile to the desired position.
Electronic Effects: The presence of electron-withdrawing or -donating groups can influence the stability of the transition state for each cyclization pathway, favoring one over the other. frontiersin.org
Activating Group: The choice of electrophile used to form an intermediate aziridinium ion can influence where the subsequent nucleophilic attack occurs. mdpi.com
By carefully designing the substrate and choosing appropriate reaction conditions, the desired 6-exo cyclization can be made to proceed significantly faster than any competing ring enlargement pathways.
Optimization of Reaction Conditions and Reagents
The yield and purity of the final morpholine product are highly dependent on the reaction conditions. Optimization is a systematic process of adjusting various parameters to maximize the desired outcome while minimizing side reactions. Key parameters include the choice of solvent, base, temperature, and reaction time.
For instance, in the cyclization step of morpholine synthesis, different bases can have a profound effect. A strong, non-nucleophilic base might be required to deprotonate a hydroxyl group for intramolecular cyclization without competing in other reactions. The choice of solvent can influence the solubility of reagents and intermediates, as well as stabilize transition states. A hypothetical optimization for a key cyclization step is illustrated in the table below.
| Entry | Base | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| 1 | K₂CO₃ | Acetonitrile (B52724) | 80 | 45 |
| 2 | NaH | THF | 65 | 78 |
| 3 | t-BuOK | t-BuOH | 80 | 92 |
| 4 | DBU | DCM | 25 | 65 |
This systematic approach allows for the identification of optimal conditions (e.g., Entry 3) that provide the highest yield of the desired substituted morpholine.
Total Synthesis of Substituted Morpholine-3-carboxylic Acid Scaffolds
The total synthesis of complex, substituted morpholine scaffolds often requires multi-step sequences that build the molecule from simple, commercially available precursors. One powerful strategy involves a palladium-catalyzed carboamination reaction. This approach can be used to construct cis-3,5-disubstituted morpholines from enantiomerically pure amino alcohols. nih.gov The key step is an intramolecular coupling between an O-allyl ethanolamine (B43304) derivative and an aryl or alkenyl bromide, which forms the morpholine ring in a single, stereocontrolled step. The modularity of this method allows for variation of substituents at multiple positions on the morpholine ring by simply changing the starting amino alcohol or the bromide coupling partner. nih.gov
Another approach involves the reaction of diglycolic anhydride with various imines. This reaction yields 5-oxo-morpholine-2-carboxylic acids, which are versatile intermediates. The stereochemical outcome of this reaction can be influenced by the reaction conditions, with thermodynamically controlled conditions favoring the formation of the more stable trans diastereomer. These oxo-morpholine intermediates can then be further modified, for example, by reduction of the lactam and carboxylic acid moieties, to access a wide range of substituted morpholine-3-carboxylic acid derivatives.
Chemical Reactivity and Derivatization of 5 Methylmorpholine 3 Carboxylic Acid Hydrochloride
Carboxylic Acid Functional Group Transformations
The carboxylic acid moiety is a versatile functional group that can undergo numerous transformations to yield esters, amides, and other related structures. These modifications are fundamental in fields like medicinal chemistry and materials science for modulating the physicochemical properties of the parent molecule.
Esterification is the process of converting a carboxylic acid into an ester. This transformation is significant as it can increase a compound's lipophilicity and alter its biological activity. Several standard methods can be employed for the esterification of 5-methylmorpholine-3-carboxylic acid.
One of the most common methods is the Fischer esterification , which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.commasterorganicchemistry.com The reaction is an equilibrium process, and to drive it towards the ester product, the alcohol is typically used in large excess as the solvent, and water is removed as it is formed. masterorganicchemistry.commasterorganicchemistry.com
Another widely used method is the Steglich esterification , which is particularly useful for substrates that are sensitive to strong acidic conditions. nih.govcommonorganicchemistry.com This reaction utilizes a coupling agent, commonly dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP). nih.gov The reaction proceeds through an O-acylisourea intermediate, which is then attacked by the alcohol to form the desired ester. nih.gov
Other methods include reaction with alkyl halides (e.g., iodomethane) or the use of diazomethane (B1218177) for the formation of methyl esters, a reaction that has been applied to related morpholinone structures. commonorganicchemistry.comacademie-sciences.fr
Table 1: Common Esterification Methods
| Method | Reagents | Key Features |
|---|---|---|
| Fischer Esterification | Alcohol (excess), Strong Acid (e.g., H₂SO₄) | Equilibrium-driven; suitable for simple alcohols. masterorganicchemistry.commasterorganicchemistry.com |
| Steglich Esterification | Alcohol, DCC or EDC, DMAP | Mild conditions; suitable for acid-sensitive substrates. nih.govcommonorganicchemistry.com |
| Alkylation | Alkyl Halide (e.g., MeI), Base | Useful alternative to Fischer esterification. commonorganicchemistry.com |
| Diazomethane | CH₂N₂ | Rapidly forms methyl esters. commonorganicchemistry.com |
The formation of an amide bond by coupling the carboxylic acid group with an amine is one of the most crucial transformations in organic synthesis, central to the creation of peptides and other biologically active molecules. nih.govrsc.org Direct reaction of a carboxylic acid with an amine is generally inefficient and requires high temperatures. khanacademy.org Therefore, the carboxylic acid must first be "activated" using a coupling reagent. researchgate.net
This activation typically involves converting the carboxylic acid's hydroxyl group into a better leaving group, making the carbonyl carbon more susceptible to nucleophilic attack by an amine. fiveable.me A vast array of peptide coupling reagents has been developed to facilitate this process efficiently and to minimize side reactions, particularly racemization at the adjacent chiral center. researchgate.netuni-kiel.de
Common classes of coupling reagents include:
Carbodiimides: Such as DCC and EDC, often used with additives like N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (B26582) (HOBt) to form active esters and suppress racemization. fiveable.me
Onium Salts: These are highly efficient reagents. Phosphonium salts like BOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) and PyBOP, and aminium/uronium salts like HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are widely used for their high reactivity and ability to couple sterically hindered amino acids. researchgate.netuni-kiel.de
The general mechanism involves the activation of the carboxylic acid by the coupling reagent, followed by the nucleophilic attack of the amine to form a tetrahedral intermediate, which then collapses to form the amide bond. fiveable.me The choice of solvent and base, such as N-methylmorpholine or diisopropylethylamine (DIPEA), is also critical for the reaction's success. acs.org In the context of related morpholinone structures, the carboxylic acid group has been successfully transformed to create peptide bonds. academie-sciences.fr
Table 2: Selected Peptide Coupling Reagents
| Reagent Class | Examples | Common Additives |
|---|---|---|
| Carbodiimides | DCC, EDC | HOBt, NHS |
| Phosphonium Salts | BOP, PyBOP | |
| Aminium/Uronium Salts | HBTU, HATU, HCTU | HOAt, DIPEA |
In medicinal chemistry, the carboxylic acid functional group is often replaced with an isostere—a different functional group with similar physicochemical properties—to improve a molecule's pharmacokinetic profile, such as metabolic stability, membrane permeability, and oral bioavailability, while retaining its biological activity. technologypublisher.comnih.gov The replacement of a carboxylic acid with a surrogate structure is a well-established strategy in drug design. nih.govacs.org
Common isosteres for carboxylic acids include:
Tetrazoles: 1H-tetrazoles are one of the most widely used carboxylic acid surrogates. They possess a similar pKa to carboxylic acids and can participate in similar ionic and hydrogen-bonding interactions. nih.gov
Hydroxamic Acids: These compounds can also mimic the acidic and chelating properties of carboxylic acids. semanticscholar.org
Acylsulfonamides: The acidity of the N-H proton in acylsulfonamides can be tuned by the substituents, allowing them to act as effective mimics. nih.gov
Other Heterocycles: A variety of acidic heterocycles, such as thiazolidinediones, hydroxyisoxazoles, and certain oxadiazole derivatives, have been successfully employed as carboxylic acid isosteres. acs.orgnih.gov
The impact of these replacements on properties like acidity (pKa), lipophilicity, and permeability can be significant and must be evaluated for each specific molecular context. acs.org
Table 3: Common Carboxylic Acid Isosteres and Their Properties
| Isostere | Typical pKa Range | Key Features |
|---|---|---|
| 1H-Tetrazole | 4.5 - 5.0 | Similar acidity and geometry to COOH. nih.gov |
| Acylsulfonamide | Varies widely (5-10) | Tunable acidity; hydrogen bond donor/acceptor. nih.gov |
| Hydroxamic Acid | ~9 | Can act as a metal chelator. semanticscholar.org |
| Sulfonic Acid | < 2 | Strongly acidic. nih.gov |
Reactions Involving the Morpholine (B109124) Ring Nitrogen
The secondary amine of the morpholine ring is a nucleophilic center that can participate in a variety of reactions, including alkylation, acylation, and the installation of protecting groups. These transformations are essential for building more complex molecular architectures.
N-Alkylation involves the formation of a new carbon-nitrogen bond. For a secondary amine like that in 5-methylmorpholine, this reaction produces a tertiary amine. Standard methods for N-alkylation include reaction with alkyl halides or reductive amination. The N-methylation of the parent morpholine ring using green reagents like dimethyl carbonate has been reported as an effective method. asianpubs.orggoogle.com
N-Acylation is the process of attaching an acyl group (R-C=O) to the nitrogen atom, forming an amide. This is a common transformation that can be achieved using highly reactive acylating agents like acid chlorides or acid anhydrides. nih.gov Alternatively, N-acylation can be accomplished directly from carboxylic acids using peptide coupling reagents, as described previously, or through reactions with esters, sometimes catalyzed by weak acids like acetic acid. rsc.org Concurrent esterification and N-acetylation have been observed in related cyclic amino acids like piperidine-2-carboxylic acid when treated with orthoesters, suggesting similar reactivity for the 5-methylmorpholine scaffold. nih.gov
In multi-step syntheses, particularly in peptide synthesis, it is often necessary to temporarily block the reactivity of the morpholine nitrogen. This is achieved by introducing a protecting group that is stable under certain reaction conditions but can be selectively removed later.
Two of the most common nitrogen-protecting groups in modern organic synthesis are the tert-butyloxycarbonyl (Boc) and the 9-fluorenylmethoxycarbonyl (Fmoc) groups.
N-Boc Protection: The Boc group is typically introduced using di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. It is stable to a wide range of nucleophiles and bases but is readily cleaved under acidic conditions (e.g., with trifluoroacetic acid, TFA). The synthesis of N-Boc protected derivatives of related structures like morpholine-2-carboxylic acid is well-documented. nih.gov Commercially, N-Boc-3-methylmorpholine-3-carboxylic acid is also available, indicating this is a standard derivatization. evitachem.com
N-Fmoc Protection: The Fmoc group is introduced using reagents like Fmoc-Cl or Fmoc-OSu. nih.gov Unlike the Boc group, the Fmoc group is stable to acidic conditions but is cleaved by bases, typically a solution of piperidine (B6355638) in DMF. escholarship.org This orthogonal stability makes the Boc and Fmoc groups a powerful combination in complex syntheses, such as solid-phase peptide synthesis (SPPS). nih.gov
The selection of a protecting group is a strategic decision based on the planned reaction sequence and the stability of other functional groups in the molecule.
Table 4: Common Nitrogen Protecting Groups
| Protecting Group | Abbreviation | Introduction Reagent | Cleavage Conditions |
|---|---|---|---|
| tert-Butyloxycarbonyl | Boc | Boc₂O | Strong Acid (e.g., TFA) |
| 9-Fluorenylmethoxycarbonyl | Fmoc | Fmoc-Cl, Fmoc-OSu | Base (e.g., Piperidine) nih.gov |
Modifications at the Methyl Group and Other Ring Positions
The structure of 5-methylmorpholine-3-carboxylic acid allows for derivatization at several positions, although the reactivity varies significantly between the functional groups and the core structure.
Modifications at the C5-Methyl Group: Direct chemical modification of the methyl group at the C5 position is not commonly reported in the literature for this specific compound. Alkyl groups are generally unreactive and require harsh conditions, such as free-radical reactions, for transformation. However, the presence of the C5-methyl group has a notable influence on the molecule's properties. In related complex heterocyclic scaffolds, C5-methylation has been shown to impart significant steric effects that can enhance the stability of the molecule. nih.gov For instance, this substitution can protect the scaffold against degradation through solvolysis and hydrolysis by sterically hindering the approach of nucleophiles. nih.gov
Modifications at Other Positions: The most accessible sites for modification are the nitrogen atom of the morpholine ring and the carboxylic acid group.
Nitrogen Atom (N4): The secondary amine of the morpholine ring is a key site for derivatization. After neutralization of the hydrochloride salt, the nitrogen atom acts as a potent nucleophile. It can readily undergo N-alkylation with alkyl halides or N-acylation with acyl chlorides or anhydrides. mdpi.comresearchgate.net Furthermore, the nitrogen is often protected during multi-step syntheses using protecting groups like the tert-butoxycarbonyl (Boc) group, which can be selectively removed later. researchgate.neta2bchem.com
Carboxylic Acid Group (C3): The carboxylic acid functionality is another versatile handle for derivatization. Standard transformations include:
Esterification: Reaction with an alcohol, typically under acidic catalysis (Fischer esterification), yields the corresponding ester. academie-sciences.fropenstax.org Alternatively, the carboxylate, formed by deprotonation, can be reacted with an alkyl halide. libretexts.org
Amide Formation: The carboxylic acid can be coupled with primary or secondary amines to form amides. This reaction requires activation of the carboxylic acid to a more reactive intermediate, such as an acid chloride (using thionyl chloride) or by using peptide coupling reagents like dicyclohexylcarbodiimide (DCC). libretexts.orgthermofisher.com
The table below summarizes common derivatization reactions for 5-methylmorpholine-3-carboxylic acid.
| Position | Type of Modification | Reagents | Product |
|---|---|---|---|
| Nitrogen (N4) | N-Alkylation | Alkyl Halide (R-X), Base | N-Alkyl morpholine derivative |
| Nitrogen (N4) | N-Acylation | Acyl Chloride (RCOCl), Base | N-Acyl morpholine derivative (Amide) |
| Nitrogen (N4) | N-Protection | Boc-Anhydride ((Boc)₂O) | N-Boc protected morpholine |
| Carboxyl (C3) | Esterification | Alcohol (R'-OH), Acid Catalyst (e.g., H₂SO₄) | Morpholine-3-carboxylate ester |
| Carboxyl (C3) | Amide Formation | Amine (R''₂NH), Coupling Agent (e.g., DCC) | Morpholine-3-carboxamide |
| Carboxyl (C3) | Acid Chloride Formation | Thionyl Chloride (SOCl₂) | 5-Methylmorpholine-3-carbonyl chloride |
Role as a Nucleophile or Electrophile in Organic Transformations
The bifunctional nature of 5-methylmorpholine-3-carboxylic acid allows it to act as both a nucleophile and an electrophile, depending on the reaction conditions and the reacting partner.
Role as a Nucleophile: The nucleophilic character of the molecule is primarily attributed to the lone pair of electrons on the nitrogen atom of the morpholine ring. academie-sciences.fr After deprotonation of the hydrochloride salt to the free amine, this nitrogen can attack a wide range of electrophilic centers. Common reactions where it acts as a nucleophile include substitutions at saturated carbons (e.g., with alkyl halides) and nucleophilic acyl substitutions (e.g., with acid chlorides or anhydrides). vanderbilt.edu
The carboxylate anion, formed under basic conditions, can also serve as a nucleophile. For example, it can displace a halide in an SN2 reaction to form an ester. libretexts.org
Role as an Electrophile: The electrophilic character is centered on the carbonyl carbon of the carboxylic acid group. This carbon atom is electron-deficient and susceptible to attack by nucleophiles. vanderbilt.edu However, the hydroxyl group (-OH) of a carboxylic acid is a poor leaving group, making the acid relatively unreactive toward direct nucleophilic acyl substitution. masterorganicchemistry.com
To function effectively as an electrophile, the carboxylic acid group must be activated. Activation enhances the electrophilicity of the carbonyl carbon and converts the hydroxyl group into a better leaving group. openstax.org Common activation strategies include:
Acid Catalysis: Protonation of the carbonyl oxygen by a strong acid makes the carbonyl carbon more electrophilic, facilitating attack by weak nucleophiles like alcohols in Fischer esterification. openstax.org
Conversion to More Reactive Derivatives: Treatment with reagents like thionyl chloride (SOCl₂) converts the carboxylic acid into a highly electrophilic acid chloride. openstax.orglibretexts.org This derivative readily reacts with a wide range of nucleophiles. Similarly, it can be converted to acid anhydrides or activated esters, which are also potent electrophiles. vanderbilt.edu
Once activated, the molecule undergoes nucleophilic acyl substitution, where a nucleophile replaces the leaving group on the carbonyl carbon. masterorganicchemistry.com
The following table outlines the nucleophilic and electrophilic properties of the compound.
| Role | Active Center | Description | Example Reaction |
|---|---|---|---|
| Nucleophile | Nitrogen Atom (N4) | The lone pair on the secondary amine attacks electrophilic carbons. Requires neutralization of the hydrochloride salt. | Reaction with benzyl (B1604629) chloride to form an N-benzyl derivative. |
| Nucleophile | Carboxylate Anion (-COO⁻) | Formed under basic conditions, the oxygen atoms can attack electrophiles like alkyl halides. | Reaction with methyl iodide to form a methyl ester. |
| Electrophile | Carbonyl Carbon (C3) | The electron-deficient carbon of the carboxylic acid is attacked by nucleophiles. Requires activation. | Reaction with ethanol (B145695) under acid catalysis to form an ethyl ester. |
Stereochemical Aspects and Chiral Control in 5 Methylmorpholine 3 Carboxylic Acid Research
Significance of Chirality in Biological Systems and Advanced Materials
Chirality, the property of a molecule being non-superimposable on its mirror image, is a fundamental concept in science, particularly in biology and materials science. Molecules that exhibit this property are called enantiomers. In biological systems, the specific three-dimensional structure of a molecule is paramount for its function, as biological targets like enzymes and receptors are themselves chiral. nih.gov Consequently, enantiomers of a chiral drug can exhibit significantly different pharmacological activities, with one enantiomer often being responsible for the desired therapeutic effect while the other may be inactive or even cause adverse effects. nih.gov
The morpholine (B109124) ring is a key structural motif found in numerous bioactive compounds and approved drugs. semanticscholar.orgnih.gov The introduction of substituents, as in 5-methylmorpholine-3-carboxylic acid, creates stereocenters, leading to the existence of different stereoisomers. The biological activity of these substituted morpholines is highly dependent on their specific stereochemistry. nih.gov For example, studies on C2-functionalized morpholines have shown that biological activity against dopamine (B1211576) receptors can be enantiospecific, with one enantiomer being highly potent while the other is completely inactive. nih.gov This highlights the necessity of producing enantiomerically pure compounds for pharmacological applications to ensure selectivity and efficacy.
Beyond medicine, chiral morpholines serve as versatile building blocks, or synthons, in asymmetric synthesis for creating other complex, enantiopure molecules like amino acids and amino alcohols. researchgate.net They also find applications as catalysts and ligands in asymmetric chemical reactions, contributing to the development of advanced materials and efficient synthetic processes. researchgate.net
Enantiomeric and Diastereomeric Purity Assessment
Ensuring the stereochemical purity of 5-methylmorpholine-3-carboxylic acid and its derivatives is crucial for both research and potential applications. Several analytical techniques are employed to determine the enantiomeric excess (ee) and diastereomeric ratio (dr) of a sample.
High-Performance Liquid Chromatography (HPLC) on Chiral Stationary Phases (CSPs) is a primary method for separating and quantifying enantiomers. Chiral HPLC can be used to confirm the retention of enantiomeric purity throughout a synthetic sequence. nih.gov For instance, in multi-step syntheses of substituted morpholines, chiral HPLC analysis has demonstrated that key reactions can proceed with no erosion of enantiomeric excess, maintaining values as high as 99% ee. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for determining the diastereomeric ratio of a product mixture. By analyzing the 1H NMR spectrum of a crude reaction product, researchers can often distinguish signals corresponding to different diastereomers and integrate them to calculate the ratio. nih.gov Diastereoselectivities of >20:1 have been reported for the synthesis of disubstituted morpholines, as determined by this method. nih.gov More advanced techniques, such as using deuteriomethyliodide as a label in 13C NMR, can unambiguously determine the preferred course of reactions and confirm conformations. cdnsciencepub.com
Optical Rotation , measured using a polarimeter, is a classical method for assessing the enantiomeric purity of a sample. While not an absolute measure on its own, it is used to confirm the identity of a specific enantiomer and can be used to monitor the progress of a chiral resolution until a maximum, constant rotation value is achieved, indicating that the sample is optically pure. libretexts.org
| Technique | Parameter Measured | Principle of Operation | Typical Application in Morpholine Research |
|---|---|---|---|
| Chiral HPLC | Enantiomeric Excess (ee) | Differential interaction of enantiomers with a chiral stationary phase, leading to different retention times. | Quantifying the percentage of each enantiomer in a mixture; verifying retention of stereochemistry in a reaction. nih.gov |
| NMR Spectroscopy | Diastereomeric Ratio (dr) | Diastereomers have different chemical environments, resulting in distinct and quantifiable signals in the NMR spectrum. | Determining the ratio of diastereomers formed in a stereoselective reaction. nih.gov |
| Polarimetry | Optical Rotation (α) | Measures the angle to which a pure enantiomer rotates plane-polarized light. | Confirming the identity of an enantiomer and monitoring the progress of chiral resolution. libretexts.org |
Chiral Resolution Techniques for Racemic Mixtures
When a chiral compound is synthesized without chiral control, it typically forms a racemic mixture—an equal mixture of both enantiomers. libretexts.org Chiral resolution is the process of separating these enantiomers. wikipedia.org
The most common method for resolving racemic mixtures of compounds like 5-methylmorpholine-3-carboxylic acid is diastereomeric salt formation . wikipedia.org This technique involves reacting the racemic carboxylic acid with an enantiomerically pure chiral base (a resolving agent). libretexts.org This reaction creates a mixture of two diastereomeric salts. Unlike enantiomers, diastereomers have different physical properties, such as solubility. libretexts.org This difference allows for the separation of the diastereomeric salts by fractional crystallization. libretexts.org Once separated, the pure enantiomers of the carboxylic acid can be recovered by treating the salts with an acid to remove the resolving agent. wikipedia.org Commonly used chiral resolving agents for acids include naturally occurring bases like brucine, strychnine, and quinine. libretexts.org
Chiral column chromatography is another powerful resolution technique. Similar in principle to chiral HPLC, it uses a chiral stationary phase to separate enantiomers on a preparative scale. wikipedia.orgpharmtech.com While effective, it can be more costly than crystallization-based methods. pharmtech.com
A third approach is kinetic resolution , which involves reacting the racemic mixture with a chiral catalyst or enzyme that reacts at a different rate with each enantiomer. This allows for the separation of the faster-reacting enantiomer (as a product) from the slower-reacting one (which remains as unreacted starting material).
| Technique | Principle | Advantages | Disadvantages |
|---|---|---|---|
| Diastereomeric Salt Formation | Conversion of enantiomers into diastereomers with different physical properties (e.g., solubility), allowing for separation by crystallization. libretexts.org | Scalable, cost-effective, and widely applicable to acids and bases. pharmtech.com | Laborious, depends on finding a suitable resolving agent and crystallization conditions, theoretical max yield is 50% without a racemization process. wikipedia.org |
| Chiral Chromatography | Differential adsorption of enantiomers onto a chiral stationary phase. wikipedia.org | Direct separation method, applicable to a wide range of compounds. | Can be expensive, especially for large-scale separations. pharmtech.com |
| Kinetic Resolution | Differential reaction rates of enantiomers with a chiral reagent or catalyst. | Can provide high enantiomeric excess for both the product and the recovered starting material. | Maximum theoretical yield is 50%; requires careful control of reaction conditions. |
Stereochemical Outcome in Synthetic Pathways
Modern synthetic organic chemistry focuses on stereoselective synthesis, which aims to produce a single, desired stereoisomer rather than a mixture. Several strategies have been developed for the stereocontrolled synthesis of substituted morpholines.
One effective approach begins with enantiomerically pure starting materials from the "chiral pool," such as amino acids or amino alcohols. researchgate.net For example, a four-step synthesis of cis-3,5-disubstituted morpholines utilizes enantiomerically pure amino alcohols. nih.gov The key step is a Palladium-catalyzed carboamination reaction that proceeds with high diastereoselectivity (>20:1 dr) and generates the morpholine products as single stereoisomers. nih.gov This method ensures that the stereochemistry of the starting material is transferred to the final product with high fidelity. nih.gov
Another powerful method is the rhodium-catalyzed intramolecular cyclization of nitrogen-tethered allenols. rsc.org This atom-economic pathway allows for the synthesis of various N-protected 2,5- and 2,6-disubstituted morpholines with excellent yields, diastereoselectivities (up to >99:1 dr), and enantioselectivities (up to >99.9% ee). rsc.org The choice of catalyst and reaction conditions is paramount in dictating the stereochemical outcome.
A polymer-supported synthesis of morpholine-3-carboxylic acid derivatives has also been reported. nih.gov This solid-phase approach starts with immobilized amino acids like serine or threonine. The inclusion of a reducing agent like triethylsilane during cleavage from the resin leads to the stereoselective formation of the morpholine ring, establishing the configuration of the newly formed stereocenter. nih.gov
| Synthetic Method | Key Transformation | Stereochemical Control | Reported Outcome |
|---|---|---|---|
| Pd-Catalyzed Carboamination | Cyclization of an ethanolamine (B43304) derivative with an aryl/alkenyl bromide. nih.gov | Substrate control using an enantiopure amino alcohol. nih.gov | Single stereoisomers with >20:1 dr and retention of ee. nih.gov |
| Rhodium-Catalyzed Cyclization | Intramolecular cyclization of nitrogen-tethered allenols. rsc.org | Catalyst control using a chiral rhodium complex. rsc.org | High to excellent dr (up to >99:1) and ee (up to >99.9%). rsc.org |
| Polymer-Supported Synthesis | Reductive cyclization of N-alkyl-N-sulfonyl/acyl intermediates derived from amino acids. nih.gov | Reagent control during cleavage from the solid support. nih.gov | Stereoselective formation of the morpholine ring. nih.gov |
| Asymmetric Hydrogenation | Hydrogenation of unsaturated morpholine precursors. semanticscholar.orgrsc.org | Catalyst control using a chiral bisphosphine-rhodium complex. semanticscholar.orgrsc.org | Quantitative yields and excellent enantioselectivities (up to 99% ee). semanticscholar.orgrsc.org |
Investigation of Rotational Isomerism in N-Acylmorpholine Derivatives
Conformational analysis involves the study of different spatial arrangements of a molecule, known as conformers or rotamers, that arise from rotation about single bonds. chemistrysteps.com In N-acylmorpholine derivatives, which can be formed from 5-methylmorpholine-3-carboxylic acid, rotation around the amide bond (N-C=O) is often restricted due to the partial double-bond character of the C-N bond. This restriction can lead to the existence of stable rotational isomers, or rotamers, which can be observed and studied, often by NMR spectroscopy. nih.gov
The morpholine ring itself typically adopts a chair conformation to minimize steric and torsional strain. cdnsciencepub.com However, the presence of substituents and the N-acyl group influences the conformational equilibrium. In the case of morpholin-3-ones, which are related structures, the ring is often found in a half-chair conformation due to the conjugation within the amide fragment. academie-sciences.fr
Stereochemical studies on N-acylmorpholine derivatives have successfully identified the formation of these stable rotamers. nih.gov The relative populations of these rotamers depend on several factors, including steric interactions between the acyl group and substituents on the morpholine ring, as well as solvent effects. The energy barrier to interconversion between rotamers can be significant enough for them to be distinguished as separate species on the NMR timescale. Understanding this rotational isomerism is important as different conformers may exhibit different biological activities or reactivity.
| Factor | Influence on Rotational Isomerism | Method of Investigation |
|---|---|---|
| Amide Bond Character | Partial double-bond character restricts free rotation around the C-N bond, creating an energy barrier between rotamers. | Variable Temperature NMR Spectroscopy (to determine the energy barrier). |
| Steric Hindrance | Repulsive interactions between the N-acyl group and substituents on the morpholine ring (e.g., at C-2 or C-5) can favor one rotamer over another. chemistrysteps.com | 1H and 13C NMR Spectroscopy (to determine the ratio of rotamers). cdnsciencepub.com |
| Ring Conformation | The preference for a chair or half-chair conformation of the morpholine ring influences the orientation of substituents, affecting the stability of different rotamers. academie-sciences.fr | NMR Spectroscopy (analysis of coupling constants), X-ray Crystallography. |
| Solvent Effects | The polarity of the solvent can influence the dipole moment of the molecule and stabilize one rotamer preferentially. | NMR analysis in different solvents. |
5 Methylmorpholine 3 Carboxylic Acid Hydrochloride As a Versatile Chemical Building Block and Scaffold
Intermediate in Complex Molecule Synthesis
The utility of morpholine (B109124) derivatives as intermediates in the synthesis of complex molecules is well-established in organic chemistry. researchgate.net Compounds like 5-methylmorpholine-3-carboxylic acid hydrochloride are considered valuable chiral building blocks. chemimpex.combldpharm.com The synthesis of optically pure morpholine structures can be challenging, making stereospecific strategies from chiral pool materials essential for creating these intermediates. unimi.it The morpholine ring's structure allows for selective functionalization, which is crucial for building intricate molecular designs. chemimpex.com Its capacity to form hydrogen bonds via its oxygen atom is another significant characteristic that influences its interactions and reactivity. researchgate.net The synthesis of polysubstituted morpholines demonstrates their role as foundational components for more elaborate structures. academie-sciences.fr Aromatic carboxylic acids, a broader class to which this compound belongs, are also recognized as multifunctional and versatile building blocks for designing novel molecular networks and architectures. mdpi.comsemanticscholar.org
Role in the Construction of Pharmaceutical Precursors
The morpholine heterocycle is a frequently utilized scaffold in medicinal chemistry due to its presence in numerous bioactive molecules. researchgate.net Morpholine derivatives are key intermediates in the synthesis of a wide range of pharmaceuticals. chemimpex.comchemimpex.com Specifically, 3-methyl morpholine hydrochloride is identified as an important intermediate in the synthesis of many pharmaceutical compounds. google.com The morpholine structure contributes to favorable biological activities and can lead to improved pharmacokinetic profiles of drug candidates. researchgate.net Its derivatives have been incorporated into compounds with a wide array of activities, including anti-inflammatory and antihistaminic properties. academie-sciences.fr The use of such building blocks is a strategic approach in drug discovery to enhance the efficacy and properties of new therapeutic agents. chemimpex.comchemimpex.com
Application in the Synthesis of Agrochemicals
The utility of the morpholine core extends to the agrochemical sector. Morpholine-3-carboxylic acid and its derivatives are employed in the formulation and synthesis of agricultural chemicals. chemimpex.comchemimpex.com These compounds contribute to the development of effective herbicides and pesticides, which are vital for improving crop yields. chemimpex.com N-Methylmorpholine, a related compound, is a known building block for various pesticides, herbicides, and fungicides. asianpubs.org The versatility of the morpholine scaffold makes it a valuable component for creating new agrochemical products with desired biological activities. chemimpex.com
Contribution to Polymer Chemistry and Material Science
In the field of material science, morpholine-3-carboxylic acid serves as a building block in the synthesis of polymers. chemimpex.com Its incorporation into polymer chains can impart improved properties, such as enhanced flexibility and durability. chemimpex.com More broadly, multifunctional carboxylic acids are instrumental in the hydrothermal design of coordination polymers and metal-organic frameworks (MOFs). mdpi.comsemanticscholar.org These materials are built from organic building blocks (ligands) and metal nodes, creating architectures with distinct structural features and functional properties. mdpi.comsemanticscholar.org The ability of carboxylic acid-based building blocks to coordinate with metal ions in various ways allows for the construction of highly porous and stable materials with potential applications in gas storage and selective sensing. mdpi.com
Utility in the Development of Compound Libraries for Screening
Compound libraries are essential tools in modern drug discovery and chemical biology for screening large numbers of compounds to identify new bioactive molecules. The synthesis of collections of compounds based on a common scaffold is a key strategy in this process. rsc.org Scaffolds derived from morpholine are used to generate focused compound libraries for screening against biological targets, such as those in the field of epigenetics. rsc.org By systematically modifying a core structure like 5-methylmorpholine-3-carboxylic acid, chemists can produce a diverse set of related molecules. This approach allows for the efficient exploration of chemical space to identify lead compounds for further development in medicinal chemistry. rsc.org
Analog Design Utilizing the Morpholine-3-carboxylic Acid Core
The morpholine-3-carboxylic acid core is a favored scaffold for analog design in medicinal chemistry. researchgate.net Structure-activity relationship (SAR) studies, which are fundamental to drug development, often involve the synthesis of numerous analogs of a lead compound to optimize its biological activity and properties. acs.org The morpholine ring is a common starting point for such studies. researchgate.net For instance, researchers have developed potent inhibitors of the SARS-CoV-2 main protease by creating derivatives based on a core structure, demonstrating the value of analog design. acs.org The synthesis of various N-substituted and polysubstituted morpholines highlights the chemical tractability of this scaffold for creating diverse analogs. academie-sciences.frmdpi.com
Chemical Compound Properties
| Property | Value | Source(s) |
| Chemical Name | (2r,5r)-5-methylmorpholine-2-carboxylic acid hydrochloride | uni.lu |
| Molecular Formula | C6H11NO3 | uni.lu |
| Monoisotopic Mass | 145.0739 Da | uni.lu |
| Related Compound | (S)-Morpholine-3-carboxylic acid HCl | guidechem.com |
| Molecular Formula | C5H10ClNO3 | guidechem.com |
| Molecular Weight | 167.59 g/mol | guidechem.com |
| Related Compound | 4-Methylmorpholine-3-carboxylic acid | synblock.com |
| Molecular Formula | C6H11NO3 | synblock.com |
| Molecular Weight | 145.16 g/mol | synblock.com |
Summary of Applications
| Application Area | Role of this compound and Derivatives | Source(s) |
| Complex Molecule Synthesis | Serves as a versatile and chiral building block for creating complex molecular architectures. | researchgate.netchemimpex.combldpharm.com |
| Pharmaceuticals | Acts as a key intermediate and precursor in the synthesis of a wide range of drug candidates. | chemimpex.comchemimpex.comgoogle.com |
| Agrochemicals | Used as a building block for developing effective pesticides, herbicides, and fungicides. | chemimpex.comchemimpex.comasianpubs.org |
| Polymer Chemistry | Functions as a monomer to synthesize polymers with improved physical properties. | chemimpex.com |
| Material Science | Utilized in the design of coordination polymers and metal-organic frameworks (MOFs). | mdpi.comsemanticscholar.org |
| Compound Libraries | Serves as a core scaffold for generating diverse collections of molecules for high-throughput screening. | rsc.org |
| Analog Design | Provides a foundational structure for synthesizing analogs in structure-activity relationship (SAR) studies. | researchgate.netacs.org |
Structure Activity Relationship Sar Studies of 5 Methylmorpholine 3 Carboxylic Acid Derivatives
Correlating Structural Modifications with Ligand-Target Interactions
The interaction between a ligand and its biological target is governed by the ligand's three-dimensional structure and electronic properties. For derivatives of 5-methylmorpholine-3-carboxylic acid, the key interacting elements are the morpholine (B109124) ring's heteroatoms, the carboxylic acid group, and the methyl group at the 5-position.
Morpholine Core: The oxygen atom of the morpholine ring can act as a hydrogen bond acceptor, while the nitrogen atom's basicity is crucial for forming ionic interactions or hydrogen bonds with target proteins. nih.govacs.org The morpholine ring itself serves as a versatile scaffold that orients its substituents in a specific spatial arrangement for optimal binding. acs.orgnih.gov
Carboxylic Acid Group: The carboxyl group at the C-3 position is a key interaction point, capable of acting as a hydrogen bond donor and acceptor or forming salt bridges with positively charged amino acid residues (like arginine or lysine) in a receptor's active site. nih.gov
In studies of related morpholine derivatives, the nitrogen atom was found to be essential for inhibitory activity against enzymes like phosphatidylcholine-specific phospholipase C (PC-PLC). nih.gov Similarly, in antifungal morpholine analogues, the basic tertiary nitrogen is considered essential for activity. nih.gov Molecular docking studies on other morpholine-containing compounds have shown that the morpholine nitrogen can form key interactions with amino acid residues such as tyrosine and methionine in the active site of enzymes like 14α-demethylase. acs.org
Impact of Substitution Patterns on Modulatory Effects
The biological effects of morpholine derivatives are highly sensitive to the pattern of substitution on the morpholine ring and any attached moieties. Structure-activity relationship (SAR) studies reveal that even minor changes can significantly alter potency and selectivity.
For instance, in the development of anticancer agents, the introduction of an alkyl group, such as the methyl group at the C-5 position, can increase activity. e3s-conferences.org SAR studies on various morpholine derivatives have highlighted several key principles:
Position of Substituents: The relative positions of functional groups are critical. In a study of 2-morpholinobenzoic acid derivatives, a 2,5-substitution pattern between the morpholine and an N-benzyl group resulted in significantly higher enzyme inhibition compared to a 2,4-substitution pattern. nih.gov
Nature of Substituents: The type of substituent has a profound impact. In anticancer morpholine derivatives targeting the PI3K/AKT/mTOR pathway, a hydroxyl (-OH) group was found to be advantageous for selective inhibition, while a trifluoromethoxy (-OCF3) group also conferred potent antiproliferative activity. e3s-conferences.org
Attached Ring Systems: When the morpholine core is linked to other ring systems, such as pyrazolopyrimidine, quinoline (B57606), or benzimidazole, these additions are often crucial for potent inhibitory activity against targets like mTOR and PI3K kinases. e3s-conferences.org
The table below summarizes SAR findings for different morpholine derivatives, illustrating the impact of substitution patterns on anticancer activity.
| Core Structure | Substituent(s) | Target/Cell Line | Observed Effect |
| Morpholine-Pyrazolopyrimidine | Pyrazolopyrimidine moiety | PI3K/mTOR | Essential for potent inhibitory action. e3s-conferences.org |
| Chalcone-Morpholine | Unsubstituted morpholine | C6 and MCF-7 cell lines | Important for potent activity. e3s-conferences.org |
| Morpholine-Benzimidazole | -OH group on attached moiety | PI3K inhibitors | Advantageous for selective inhibition. e3s-conferences.org |
| 2-Ureidophenyltriazine | 3,5-Ethylene bridged morpholine | mTOR | Showed intense potent activity. e3s-conferences.org |
Stereochemical Influences on Molecular Recognition
Biological systems are inherently chiral, and thus the stereochemistry of a drug molecule is a critical determinant of its interaction with targets like enzymes and receptors. For 5-methylmorpholine-3-carboxylic acid, there are two chiral centers (at C-3 and C-5), leading to the possibility of four stereoisomers.
This stereoselectivity is a common theme in drug design. In one study, optically active 4-oxo-1,4-dihydroquinoline-3-carboxamide (B1204386) derivatives showed that one enantiomer (the eutomer) had approximately a 10-fold higher affinity for the human CB2 receptor than the other (the distomer). ucl.ac.be Such findings underscore the necessity of synthesizing and testing stereochemically pure isomers to fully understand and optimize the biological activity of chiral molecules like 5-methylmorpholine-3-carboxylic acid derivatives.
Bioisosteric Replacement Strategies for Enhanced Molecular Properties
Bioisosteric replacement is a widely used strategy in medicinal chemistry to improve a lead compound's potency, selectivity, metabolic stability, or pharmacokinetic profile by substituting one functional group with another that has similar physicochemical properties. drughunter.comcambridgemedchemconsulting.com
Morpholine Ring Analogues: The morpholine ring itself is often considered a bioisostere for other cyclic structures. However, it can also be replaced to fine-tune properties. For instance, replacing the oxygen atom with sulfur yields a thiomorpholine, which can alter solubility and metabolic pathways. In one study, replacing a morpholine moiety with a tetrahydropyran (B127337) (THP) ring in a series of PC-PLC inhibitors led to a complete loss of inhibitory activity, indicating the essential role of the morpholine nitrogen in that specific context. nih.gov This highlights that the success of bioisosteric replacement is highly context-dependent. drughunter.com
Carboxylic Acid Bioisosteres: The carboxylic acid group is frequently a target for bioisosteric replacement to overcome issues like poor cell permeability or rapid metabolism. hyphadiscovery.com Common bioisosteres for carboxylic acids include:
Tetrazoles: These are one of the most common replacements, as they have a similar pKa to carboxylic acids but can offer different metabolic profiles and binding interactions. drughunter.com The replacement of a carboxylic acid with a tetrazole in the angiotensin II receptor antagonist losartan (B1675146) famously led to a 10-fold increase in potency. drughunter.com
Hydroxamic Acids: These can chelate metal ions in enzyme active sites and offer a different hydrogen bonding pattern.
Acylsulfonamides: These maintain an acidic proton but have different spatial and electronic characteristics.
Hydroxyisoxazoles: These are planar, acidic heterocycles that can mimic the carboxylate group. nih.gov
The choice of a bioisostere depends on the specific goals of the drug design program, whether it is to enhance target binding, improve oral bioavailability, or reduce off-target toxicity. drughunter.comnih.gov
Preclinical Investigations of Enzyme Inhibition and Receptor Modulation
Derivatives containing the morpholine scaffold have been extensively investigated in preclinical studies for their ability to modulate a wide array of enzymes and receptors, contributing to their diverse pharmacological profiles. acs.orgnih.gov
Enzyme Inhibition:
Antifungal Targets: Morpholine-based antifungals, such as fenpropimorph, are known to inhibit two key enzymes in the fungal ergosterol (B1671047) biosynthesis pathway: sterol Δ¹⁴ reductase and sterol Δ⁷-Δ⁸ isomerase. nih.gov This dual-target mechanism makes it more difficult for fungi to develop resistance.
Cancer-Related Kinases: The morpholine moiety is a core component of several inhibitors of the phosphatidylinositol 3-kinase (PI3K)/AKT/mammalian target of rapamycin (B549165) (mTOR) signaling pathway, which is often dysregulated in cancer. e3s-conferences.org The morpholine ring can enhance potency and modify pharmacokinetic properties, enabling the molecule to fit deeply into the kinase's binding pocket. e3s-conferences.org
Other Enzymes: Morpholine derivatives have also been explored as inhibitors of other enzyme classes, including matrix metalloproteinases (MMPs) and carbonic anhydrases (CAs). nih.govnih.gov
Receptor Modulation:
Central Nervous System (CNS) Receptors: The morpholine ring is prevalent in many CNS-active compounds, where it can modulate receptors involved in mood disorders and pain. acs.orgnih.gov For example, morpholine-containing molecules have been developed as antagonists for serotonin (B10506) (5-HT3) and dopamine (B1211576) (D2) receptors. nih.gov
Cannabinoid Receptors: A class of 4-oxo-1,4-dihydroquinoline-3-carboxamides, which are structurally related to carboxylic acids, have been identified as potent and selective agonists for the cannabinoid receptor 2 (CB2). ucl.ac.be
These preclinical studies demonstrate the versatility of the morpholine scaffold in generating potent and selective modulators of various biological targets.
Analysis of Antimicrobial and Antifungal Activity Profiles in Derivatives (preclinical)
The morpholine nucleus is a key structural feature in several antimicrobial and antifungal agents. Preclinical studies have explored various derivatives to establish a clear structure-activity relationship and identify compounds with potent activity against a range of pathogens.
Antifungal Activity: The primary mechanism for many morpholine-based antifungals is the inhibition of ergosterol biosynthesis, which is essential for the integrity of fungal cell membranes. nih.gov In a study of sila-morpholine analogues (where a carbon atom is replaced by silicon), several compounds showed potent, fungicidal activity against clinically relevant pathogens like Candida albicans, Candida glabrata, Cryptococcus neoformans, and Aspergillus niger. nih.gov The study concluded that a basic tertiary nitrogen in the morpholine ring was essential for activity, as amide derivatives were inactive. nih.gov
Antibacterial Activity: Various morpholine derivatives have been synthesized and tested against both Gram-positive and Gram-negative bacteria. Their efficacy is often dependent on the substituents attached to the morpholine ring. For example, studies on quinoline-3-carboxylic acid derivatives have shown potent activity against enteric Gram-negative bacteria, Pseudomonas aeruginosa, and Staphylococcus aureus. nih.gov In one study, fusing a diazepino ring system to a quinolone carboxylic acid core resulted in compounds with significant activity against Gram-positive strains, with one derivative showing a minimum inhibitory concentration (MIC) of 0.39 µg/mL against S. aureus. nih.gov
The following table summarizes the preclinical antimicrobial activity of selected morpholine and related carboxylic acid derivatives.
| Compound Class | Pathogen | Activity (MIC in µg/mL) | Key SAR Observation |
| Sila-Morpholine Analogues nih.gov | Candida albicans | Potent (specific values vary by compound) | Basic tertiary nitrogen is essential for activity. |
| Sila-Morpholine Analogues nih.gov | Aspergillus niger | Potent (specific values vary by compound) | Polar sulfone groups are detrimental to activity. |
| Diazepino-quinoline-carboxylic acid nih.gov | Staphylococcus aureus | 0.39 | Fused ring system enhances activity. |
| Diazepino-quinoline-carboxylic acid nih.gov | Bacillus subtilis | 0.78 | Active against Gram-positive bacteria. |
| Diazepino-quinoline-carboxylic acid nih.gov | Candida albicans | 0.78 - 1.56 | Some derivatives show good antifungal activity. |
Investigation of Potential Anticancer Effects in Derivatives (preclinical, SAR focus)
The morpholine scaffold is considered a "privileged structure" in the design of anticancer agents due to its favorable properties and its presence in clinically approved drugs. nih.govresearchgate.net Preclinical research has focused on the synthesis and SAR of numerous morpholine derivatives to identify potent and selective inhibitors of cancer cell proliferation.
The anticancer activity of morpholine derivatives is often linked to the inhibition of key signaling pathways, such as the PI3K/AKT/mTOR pathway, which controls cell growth and survival. e3s-conferences.org SAR studies have provided valuable insights into the structural requirements for activity:
Substitutions on the Morpholine Ring: The introduction of alkyl groups at the C-3 position of the morpholine ring has been shown to increase anticancer activity. e3s-conferences.org
Aromatic Substituents: When a phenyl group is attached to the morpholine, halogen substitutions (e.g., chloro, bromo) on the phenyl ring are often required for maximum activity against cell lines like HepG2 (liver cancer). e3s-conferences.org
Hybrid Molecules: Combining the morpholine moiety with other pharmacophores, such as pyrazoline, chalcone, or benzophenone (B1666685), has yielded compounds with significant antiproliferative effects against various cancer cell lines, including breast (MCF-7), liver (HepG2), and cervical (HeLa) cancer. e3s-conferences.orgsciforum.net In some benzophenone-morpholine hybrids, a methyl group on the benzophenone portion was found to be essential for activity. sciforum.net
The table below presents data from preclinical studies on various morpholine derivatives, highlighting their potency against different cancer cell lines.
| Derivative Type | Substitution Details | Cancer Cell Line | Potency (IC₅₀ or % Inhibition) |
| Chalcone-Morpholine Hybrid e3s-conferences.org | Halogen-substituted phenyl | HepG2 (Liver) | Potent activity, comparable to cisplatin. |
| Pyrazoline-Morpholine Hybrid e3s-conferences.org | Various substitutions | HepG2, MCF-7, HeLa | Active against multiple cell lines. |
| Benzophenone-Morpholine Hybrid sciforum.net | Ortho-bromo on benzophenone | DLA, EAC | Significant anti-mitogenic activity. |
| Benzophenone-Morpholine Hybrid sciforum.net | Para-methyl on benzophenone | DLA, EAC | Significant anti-mitogenic activity. |
| Hydroxycinnamamide-Morpholine japsonline.com | Caffeamide derivative | P388 (Murine Leukemia) | IC₅₀ = 1.48 µg/ml |
These SAR-focused preclinical investigations are crucial for refining the design of morpholine-based derivatives to develop next-generation anticancer agents with improved efficacy and selectivity. nih.gov
Advanced Analytical and Spectroscopic Characterization in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H, ¹³C)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of a molecule in solution. For 5-methylmorpholine-3-carboxylic acid hydrochloride, both ¹H and ¹³C NMR would provide critical information about its carbon-hydrogen framework.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to reveal the number of different types of protons and their connectivity. The acidic proton of the carboxylic acid would likely appear as a broad singlet in the downfield region, typically between 10-13 ppm. The protons on the morpholine (B109124) ring would exhibit complex splitting patterns due to their diastereotopic nature, with chemical shifts influenced by the neighboring oxygen, nitrogen, and the methyl and carboxylic acid substituents. Protons adjacent to the oxygen atom are expected to be deshielded and resonate at approximately 3.5-4.5 ppm, while those adjacent to the nitrogen would appear at a slightly lower chemical shift. The proton at the C3 position, being adjacent to the carboxylic acid, would also be deshielded. The methyl group protons would likely appear as a doublet in the upfield region, around 1.2-1.5 ppm, due to coupling with the adjacent proton.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum would show distinct signals for each carbon atom in the molecule. The carbonyl carbon of the carboxylic acid is the most deshielded, with a characteristic chemical shift in the range of 170-185 ppm. The carbons of the morpholine ring adjacent to the heteroatoms would appear in the 40-80 ppm region. The methyl carbon would be the most shielded, resonating in the upfield region of the spectrum, typically around 15-25 ppm.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound This is an interactive data table. Click on the headers to sort.
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Multiplicity (¹H NMR) |
|---|---|---|---|
| Carboxylic Acid (COOH) | 10.0 - 13.0 | 170 - 185 | Broad Singlet |
| Morpholine Ring H (C2, C6) | 3.5 - 4.5 | 65 - 75 | Multiplet |
| Morpholine Ring H (C3) | 3.0 - 4.0 | 50 - 60 | Multiplet |
| Morpholine Ring H (C5) | 2.5 - 3.5 | 45 - 55 | Multiplet |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis (e.g., HRMS, LC-MS)
Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS): HRMS would be used to determine the exact mass of the molecular ion of 5-methylmorpholine-3-carboxylic acid. This allows for the calculation of its elemental formula, confirming the presence of the expected atoms in the correct ratios. For the free base (C₆H₁₁NO₃), the expected exact mass would be approximately 145.0739 g/mol . In the hydrochloride salt form, the protonated molecule [M+H]⁺ would be observed.
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. LC-MS would not only confirm the molecular weight of the target compound but also help in identifying any impurities present in the sample. The fragmentation pattern observed in the mass spectrum can provide valuable structural information. Common fragmentation pathways for morpholine derivatives involve the cleavage of the ring. For 5-methylmorpholine-3-carboxylic acid, fragmentation would likely involve the loss of the carboxylic acid group and subsequent ring opening.
Table 2: Predicted Mass Spectrometry Data for 5-methylmorpholine-3-carboxylic acid This is an interactive data table. Click on the headers to sort.
| Analysis Type | Expected Ion | Predicted m/z |
|---|---|---|
| HRMS | [M+H]⁺ | ~146.0812 |
| Fragmentation | Loss of H₂O | ~128.0706 |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the IR spectrum would exhibit characteristic absorption bands corresponding to its key functional groups. A very broad absorption band is expected in the region of 2500-3300 cm⁻¹, which is characteristic of the O-H stretching vibration of a hydrogen-bonded carboxylic acid. The C=O stretching vibration of the carboxylic acid would appear as a strong, sharp peak between 1700 and 1730 cm⁻¹. The N-H stretching vibration of the protonated amine in the hydrochloride salt would likely be observed as a broad band in the 2400-2800 cm⁻¹ region. C-O stretching vibrations of the ether linkage in the morpholine ring would be visible in the fingerprint region, typically around 1100 cm⁻¹.
Table 3: Predicted Infrared Spectroscopy Absorption Bands This is an interactive data table. Click on the headers to sort.
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
|---|---|---|
| Carboxylic Acid O-H | Stretch | 2500 - 3300 (broad) |
| Carboxylic Acid C=O | Stretch | 1700 - 1730 |
| Amine N-H (salt) | Stretch | 2400 - 2800 (broad) |
| Ether C-O | Stretch | 1050 - 1150 |
X-ray Crystallography for Three-Dimensional Structural Determination
X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline compound. If a suitable single crystal of this compound can be obtained, this technique would provide precise information on bond lengths, bond angles, and the conformation of the morpholine ring. It would also reveal the stereochemical relationship between the methyl group at the C5 position and the carboxylic acid group at the C3 position. Furthermore, the crystal structure would detail the intermolecular interactions, such as hydrogen bonding involving the carboxylic acid, the protonated amine, the chloride ion, and the morpholine oxygen. This information is crucial for understanding the solid-state properties of the compound. The formation of hydrochloride salts often facilitates the growth of high-quality crystals suitable for X-ray diffraction analysis.
Chromatographic Techniques for Purity and Separation (e.g., HPLC, UPLC)
Chromatographic techniques are essential for assessing the purity of a compound and for separating it from any byproducts or starting materials.
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC): These are powerful techniques for the separation, identification, and quantification of components in a mixture. For a polar compound like this compound, reversed-phase HPLC or UPLC would likely be the method of choice. A C18 column with a mobile phase consisting of a mixture of water and a polar organic solvent (such as acetonitrile (B52724) or methanol) with an acidic modifier (like formic acid or trifluoroacetic acid) would be a suitable starting point for method development. The retention time of the compound would be a key identifier, and the peak area would be proportional to its concentration, allowing for quantitative purity assessment.
Computational and Theoretical Investigations
Molecular Docking Studies for Ligand-Target Binding Prediction
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. psu.edu It is most commonly used to predict the binding mode and affinity of a small molecule ligand to the active site of a target protein. This method is instrumental in structure-based drug design, allowing researchers to screen potential drug candidates and understand their mechanism of action at a molecular level.
In the context of morpholine (B109124) derivatives, molecular docking has been successfully employed to elucidate their binding interactions with various biological targets. For instance, studies on novel morpholine-linked thiazolidinone hybrids have used docking to investigate their binding affinity towards bacterial enoyl-acyl carrier protein (Enoyl-ACP) reductase and DNA, identifying key interactions such as hydrogen bonding and van der Waals forces. nih.govscispace.com Similarly, morpholine-substituted tetrahydroquinoline derivatives have been docked into the mTOR active site to highlight their strong binding interactions and stability, corroborating their potential as cancer therapeutics. mdpi.com Other research has analyzed the binding modes of morpholine-derived thiazoles as inhibitors of bovine carbonic anhydrase-II. nih.gov
For 5-methylmorpholine-3-carboxylic acid hydrochloride, a typical molecular docking study would involve:
Preparation of the Ligand: Building the 3D structure of the compound and optimizing its geometry to find the lowest energy conformation.
Preparation of the Receptor: Obtaining the 3D crystal structure of a target protein from a database like the Protein Data Bank (PDB). Water molecules and other non-essential components are typically removed, and hydrogen atoms are added.
Docking Simulation: Using software like AutoDock or Glide, the ligand is placed into the defined binding site of the receptor, and various conformations and orientations are sampled.
Scoring and Analysis: The resulting poses are "scored" based on functions that estimate the binding free energy. The top-ranked poses are then analyzed to identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions with specific amino acid residues in the target's active site. researchgate.net
The insights gained from such studies can guide the rational design of more potent and selective analogs.
Table 1: Illustrative Molecular Docking Results for a Morpholine Derivative This table is a hypothetical representation based on typical data from studies on related compounds.
| Parameter | Value | Interacting Residues | Interaction Type |
| Binding Energy | -8.6 kcal/mol | TYR 158, SER 122 | Hydrogen Bond |
| Docking Score | -9.2 | LEU 27, VAL 35 | Hydrophobic Interaction |
| Estimated Kᵢ | 2.5 µM | ASP 121 | Electrostatic |
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are used to investigate the electronic structure, geometry, and reactivity of molecules. researchgate.net These methods can accurately predict a wide range of molecular properties, including optimized molecular geometry, vibrational frequencies (IR spectra), electronic transitions (UV-Vis spectra), and the distribution of electron density. physchemres.org
Properties derived from these calculations, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are particularly important. The HOMO-LUMO energy gap is a key indicator of molecular stability and reactivity; a smaller gap generally implies higher reactivity. sciforum.net Furthermore, the Molecular Electrostatic Potential (MEP) map can be generated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack, which is crucial for understanding how a molecule will interact with biological targets. mdpi.com
For this compound, DFT calculations could provide valuable data:
Optimized Geometry: Determination of the most stable 3D conformation, including bond lengths and angles.
Electronic Properties: Calculation of HOMO-LUMO energies, ionization potential, and electron affinity to assess its chemical reactivity and kinetic stability.
Charge Distribution: Analysis of atomic charges and MEP to identify electron-rich and electron-deficient regions, which govern intermolecular interactions.
Spectroscopic Properties: Prediction of IR and NMR spectra to aid in the structural characterization of the compound. mdpi.com
Table 2: Representative Quantum Chemical Parameters for a Morpholine Derivative This table presents hypothetical data based on typical DFT calculations for organic molecules.
| Property | Calculated Value | Unit | Significance |
| E(HOMO) | -6.8 eV | electron Volts | Electron-donating ability |
| E(LUMO) | -1.2 eV | electron Volts | Electron-accepting ability |
| HOMO-LUMO Gap (ΔE) | 5.6 eV | electron Volts | Chemical reactivity and stability |
| Dipole Moment | 3.5 D | Debye | Molecular polarity |
Molecular Dynamics Simulations for Conformational Analysis
Molecular dynamics (MD) simulations are computational methods for studying the physical movements of atoms and molecules over time. mdpi.com By solving Newton's equations of motion for a system of interacting particles, MD simulations provide detailed information on the conformational dynamics and thermodynamic properties of molecules and their complexes. vsu.ru This technique is particularly valuable for understanding how a ligand and its target protein behave in a more realistic, dynamic environment (e.g., in solution) compared to the static picture provided by molecular docking. nih.gov
In drug design, MD simulations are often used to:
Assess Complex Stability: To validate docking results by simulating the ligand-protein complex over a period (typically nanoseconds) to see if the ligand remains stably bound in the predicted pose. mdpi.com
Analyze Conformational Changes: To observe how the protein or ligand changes its shape upon binding, which can be critical for biological function.
Calculate Binding Free Energy: To obtain a more accurate estimation of the binding affinity using methods like MM/PBSA or MM/GBSA.
For a complex involving this compound, an MD simulation would track the trajectory of all atoms, allowing for the analysis of parameters like the Root Mean Square Deviation (RMSD) to assess structural stability, and the Root Mean Square Fluctuation (RMSF) to identify flexible regions of the protein. doi.org Studies on related morpholine derivatives have used MD simulations to confirm stable protein-ligand interactions and favorable dynamics over simulation periods of up to 100 ns. mdpi.com
Table 3: Typical Parameters and Outputs of a Molecular Dynamics Simulation This table provides an example of data generated during an MD simulation of a protein-ligand complex.
| Parameter | Description | Typical Value/Observation |
| Simulation Time | Total duration of the simulation. | 100 ns |
| RMSD of Ligand | Root Mean Square Deviation of the ligand from its initial docked pose. | < 2.0 Å (indicates stability) |
| RMSF of Protein | Root Mean Square Fluctuation of protein residues. | Peaks indicate flexible loops. |
| Hydrogen Bonds | Number of hydrogen bonds between ligand and protein over time. | Stable count indicates strong binding. |
In Silico Screening and Virtual Library Design
In silico screening, or virtual screening, is a computational approach used to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target. researchgate.net This method is a cost-effective and rapid alternative to high-throughput screening (HTS), allowing researchers to prioritize which compounds to synthesize and test experimentally.
The morpholine ring is considered a "privileged scaffold" in medicinal chemistry because it is a structural component found in many bioactive molecules and contributes to favorable pharmacokinetic properties. researchgate.netnih.gov As such, the 5-methylmorpholine-3-carboxylic acid structure could serve as a core scaffold for designing a virtual library.
The process of virtual library design and screening involves:
Scaffold Definition: Using the core structure of 5-methylmorpholine-3-carboxylic acid as a template.
Library Enumeration: Attaching a wide variety of different chemical groups (R-groups) at designated points on the scaffold to generate a large, diverse virtual library of derivatives. drugdesign.org
Property Filtering: Filtering the library based on physicochemical properties (e.g., molecular weight, lipophilicity) and drug-likeness rules (e.g., Lipinski's Rule of Five) to remove compounds with predicted poor pharmacokinetic profiles. nih.govnih.gov
Virtual Screening: Docking the remaining library of compounds against a biological target of interest to identify potential "hits" with high predicted binding affinities. nih.gov
This approach systematically explores the chemical space around a core scaffold to discover novel and potent lead compounds for drug development. researchgate.net
Table 4: Illustrative Workflow for Virtual Library Design and Screening
| Step | Action | Tools/Methods Used | Output |
| 1 | Define Core Scaffold | Chemical sketchers | 5-methylmorpholine-3-carboxylic acid scaffold |
| 2 | Enumerate Library | Library enumeration software | 100,000 virtual derivatives |
| 3 | Filter Compounds | ADMET prediction tools, Lipinski's Rule | 25,000 drug-like compounds |
| 4 | High-Throughput Docking | Docking software (e.g., Glide, AutoDock Vina) | 200 top-scoring "hits" for further analysis |
Research Applications Beyond Medicinal Chemistry
Catalysis and Organocatalysis Utilizing Morpholine (B109124) Derivatives
The development of efficient and selective catalysts is a cornerstone of modern chemistry. Chiral morpholine derivatives, especially those incorporating a carboxylic acid group, have emerged as a promising, albeit underexplored, class of organocatalysts.
While pyrrolidine-based catalysts have historically dominated the field of enamine catalysis, recent studies have demonstrated the potential of morpholine-based catalysts. The inherent properties of the morpholine ring—specifically the presence of the oxygen atom and the pyramidal geometry at the nitrogen—tend to decrease the nucleophilicity of the corresponding enamine intermediate, posing a challenge to its catalytic activity. nih.gov
However, research has shown that these limitations can be overcome. A new class of β-amino acid organocatalysts with a morpholine core has been developed and proven highly effective in the 1,4-addition (Michael) reaction between aldehydes and nitroolefins. nih.gov The key to their success lies in the presence of a carboxylic acid group at the C-2 position of the morpholine ring. This acidic moiety is crucial for the catalytic cycle, likely participating in proton transfer steps. nih.gov
Key Research Findings:
Enhanced Selectivity: In studies using 5-substituted morpholine-2-carboxylic acid derivatives as catalysts, excellent diastereoselectivity (up to 99%) and enantioselectivity (up to 99%) were achieved in Michael addition reactions. nih.gov
Catalyst Efficiency: These morpholine-based organocatalysts were effective at very low catalyst loadings (as low as 1 mol%), showcasing their high efficiency. nih.gov
Structural Importance: The stereochemical relationship between the substituents on the morpholine ring is vital for controlling the stereochemical outcome of the reaction. Computational and experimental data confirmed that a cis relationship between the C-2 carboxylic acid and a C-5 substituent provides a remarkable ability to control selectivity. nih.gov
| Aldehyde Substrate | Nitroolefin Substrate | Diastereomeric Excess (d.e.) | Enantiomeric Excess (e.e.) | Conversion |
|---|---|---|---|---|
| Propanal | β-Nitrostyrene | 99% | 94% | Quantitative |
| 3-Phenylpropanal | β-Nitrostyrene | 99% | 99% | Quantitative |
| Pentanal | β-Nitrostyrene | 98% | 96% | Quantitative |
Application in Analytical Chemistry as Reagents
While direct use of 5-methylmorpholine-3-carboxylic acid hydrochloride as an analytical reagent is not widely documented, morpholine derivatives are synthesized and utilized as reagents and building blocks for creating more complex analytical tools. Their stable heterocyclic structure and the reactivity of the secondary amine allow them to be incorporated into molecules designed for specific analytical tasks.
For instance, morpholine-bearing quinoline (B57606) derivatives have been designed and synthesized as potential inhibitors for cholinesterases, enzymes relevant in neurodegenerative diseases. nih.gov In this context, the morpholine moiety is used as a key structural component to probe the active sites of these enzymes. The synthesis of a series of these compounds allows for structure-activity relationship (SAR) studies, which are a fundamental part of analytical and medicinal chemistry, helping to elucidate the molecular interactions that govern biological activity. nih.gov The morpholine group's influence on the molecule's binding affinity and selectivity for the target enzyme is a critical aspect of these analytical investigations. nih.gov
Development of Chemical Probes and Research Tools
The morpholine scaffold is a valuable building block in the synthesis of chemical probes and research tools designed to investigate biological processes. nih.govacs.org A chemical probe is a small molecule used to study and manipulate a biological system by interacting with a specific target, such as a protein.
The physicochemical properties of the morpholine ring—including its ability to improve solubility and metabolic stability—make it an attractive component for these tools. nih.gov In the synthesis of complex probes, morpholine derivatives can be used to construct specific molecular architectures needed for target engagement.
Recent research in the development of photoaffinity probes for antimalarial drug discovery illustrates this application. In the multi-step synthesis of these complex molecules, reagents such as 4-ethylmorpholine (B86933) are used as bases to facilitate key amide coupling reactions. unimi.it While not the core pharmacophore, its role is essential for the successful construction of the final probe. This highlights the utility of morpholine derivatives as fundamental reagents in the assembly of sophisticated research tools. The ultimate goal of such probes is to identify and validate drug targets within pathogenic organisms, such as the Plasmodium parasite that causes malaria. unimi.it
Preclinical Radiotracer Development for Molecular Imaging
Molecular imaging, particularly Positron Emission Tomography (PET), is a powerful technique for visualizing and quantifying biological processes in vivo. This technology relies on radiotracers—biologically active molecules labeled with a positron-emitting radionuclide (e.g., Carbon-11 or Fluorine-18).
The development of novel PET radiotracers is a significant area of research, and the morpholine scaffold has been explored for its potential in creating ligands for imaging targets in the central nervous system (CNS). acs.org The properties of the morpholine ring can help improve the pharmacokinetic profile of a potential radiotracer, such as its ability to cross the blood-brain barrier and its metabolic stability. nih.gov
Future Research Directions and Unexplored Avenues
Development of Novel Stereoselective Synthetic Pathways
The presence of two stereocenters (at the C3 and C5 positions) in 5-methylmorpholine-3-carboxylic acid means that its stereochemistry can significantly influence its biological activity and physical properties. nih.gov Future research should prioritize the development of novel, efficient, and highly stereoselective synthetic routes to access all possible stereoisomers in high purity. Current methods often rely on starting materials from the chiral pool or enzymatic resolutions. nih.govunimi.it
Promising avenues for exploration include:
Asymmetric Catalysis: Utilizing transition-metal catalysts with chiral ligands to control the formation of the morpholine (B109124) ring. e3s-conferences.org Palladium-catalyzed carboamination reactions, for instance, have shown success in synthesizing substituted morpholines and could be adapted for asymmetric variants. nih.gov
Organocatalysis: Employing small chiral organic molecules to catalyze key bond-forming reactions, offering a metal-free alternative for stereocontrol.
Solid-Phase Synthesis: Developing polymer-supported synthetic strategies, which can facilitate purification and enable the creation of libraries of stereochemically defined derivatives for high-throughput screening. nih.gov
A focus on diastereoconvergent processes, where a mixture of diastereomers is converted into a single desired diastereomer, could also be a highly efficient strategy. researchgate.net
Exploration of Unconventional Derivatization Reactions
The chemical structure of 5-methylmorpholine-3-carboxylic acid offers two primary handles for modification: the secondary amine (after deprotonation of the hydrochloride salt) and the carboxylic acid. While standard amide and ester formations are straightforward, future work should explore more unconventional derivatization reactions to access novel chemical space.
Potential Research Areas:
| Reaction Type | Target Functional Group | Potential Products & Applications |
|---|---|---|
| Multi-component Reactions | Amine and Carboxylic Acid | Complex heterocyclic systems, potentially leading to novel scaffolds for drug discovery. |
| Ring-Opening/Ring-Closing Metathesis | Modification of side chains | Macrocyclic derivatives with constrained conformations, useful for probing protein binding sites. |
| Photoredox Catalysis | C-H functionalization of the morpholine ring | Direct installation of new substituents on the heterocyclic core, bypassing the need for pre-functionalized starting materials. |
| Click Chemistry | Introduction of azide (B81097) or alkyne handles | Rapid and efficient linking to biomolecules, polymers, or surfaces for applications in materials science and chemical biology. |
Exploring these advanced synthetic methods will enable the creation of derivatives with diverse functionalities and three-dimensional shapes, which are difficult to achieve through traditional means. researchgate.net
In-depth Mechanistic Studies of its Chemical Reactivity
A fundamental understanding of the chemical reactivity of the 5-methylmorpholine-3-carboxylic acid scaffold is crucial for its effective use. The interplay between the electron-withdrawing carboxylic acid, the basic nitrogen atom, and the conformational constraints imposed by the methyl group warrants detailed investigation.
Future mechanistic studies could include:
Conformational Analysis: Using advanced NMR techniques and computational modeling to understand the preferred chair-like conformation of the morpholine ring and how the substituents influence its dynamics. nih.gov
Reaction Kinetics: Studying the rates of various reactions (e.g., N-acylation, esterification) to quantify the electronic and steric effects of the ring substituents.
Intermediate Trapping: Designing experiments to isolate or detect transient intermediates in reactions, such as those involving ring-opening or rearrangement, providing insight into reaction pathways. nih.gov
These studies will not only provide a deeper understanding of the molecule's intrinsic properties but also guide the rational design of new synthetic methods and derivatives.
Advanced Computational Modeling for Predictive Design
Computational chemistry offers powerful tools to predict the properties of molecules and guide experimental work, saving time and resources. nih.gov For 5-methylmorpholine-3-carboxylic acid and its derivatives, advanced computational modeling can be a key driver of innovation.
Key Modeling Approaches:
Molecular Docking and Dynamics: Simulating the interaction of derivatives with biological targets like enzymes or receptors to predict binding affinity and mode of action. mdpi.comresearchgate.net This is particularly relevant given the prevalence of the morpholine scaffold in kinase inhibitors and other CNS-active drugs. nih.govacs.org
Quantum Mechanics (QM) Calculations: Determining electronic properties, reaction energetics, and theoretical pKa values to guide the design of molecules with specific electronic features or reactivity. nih.gov
Quantitative Structure-Activity Relationship (QSAR): Developing mathematical models that correlate structural features of a series of derivatives with their biological activity, enabling the prediction of potency for newly designed compounds. nih.gov
These in silico methods can accelerate the design-synthesize-test cycle, leading to the more rapid identification of derivatives with desired properties. mdpi.com
Integration into New Materials and Catalytic Systems
The unique bifunctional nature of 5-methylmorpholine-3-carboxylic acid makes it an attractive building block for materials science and catalysis. Its rigid, chiral structure can be exploited to create highly ordered functional materials.
Unexplored Avenues:
Polymer Synthesis: Using the compound as a monomer to create novel polyamides or polyesters. The chirality of the monomer unit could impart unique properties to the resulting polymer, such as chiroptical behavior or the ability to serve as a chiral stationary phase in chromatography.
Metal-Organic Frameworks (MOFs): Employing the molecule as an organic linker to construct MOFs. These materials could have applications in asymmetric catalysis, gas separation, or chemical sensing.
Ligand Development: Modifying the structure to create chiral ligands for asymmetric catalysis. The morpholine nitrogen and oxygen atoms, along with the carboxylate group, provide multiple potential coordination sites for metal ions. The morpholine scaffold is known to be useful in catalysis. e3s-conferences.org
Research in this area would expand the utility of this compound beyond its traditional applications in medicinal chemistry. e3s-conferences.org
Discovery of Novel Preclinical Biological Activities and Targets for Derivatives
The morpholine ring is a well-established pharmacophore found in numerous approved drugs, including anticancer agents and antibiotics. researchgate.netresearchgate.net Derivatives of 5-methylmorpholine-3-carboxylic acid are prime candidates for screening against a wide range of biological targets to uncover new therapeutic potential.
Future Research Focus:
High-Throughput Screening: Synthesizing a diverse library of derivatives and screening them against panels of kinases, proteases, G-protein coupled receptors, and other disease-relevant targets. researchgate.net The morpholine moiety is particularly effective in targeting kinases like PI3K and mTOR. nih.govacs.org
Antimicrobial and Antiviral Activity: Evaluating derivatives for activity against drug-resistant bacteria, fungi, and viruses, as morpholine-containing compounds have shown promise in these areas. nih.govacs.org
Central Nervous System (CNS) Applications: The ability of the morpholine ring to improve pharmacokinetic properties makes its derivatives attractive for CNS drug discovery, targeting conditions like neurodegenerative diseases or pain. acs.org
Agrochemicals: Investigating potential applications as fungicides, herbicides, or insecticides, as morpholine derivatives have a history of use in agriculture. acs.org
By systematically exploring the biological activity of novel derivatives, researchers can identify new lead compounds for the development of next-generation therapeutics and agrochemicals.
Q & A
Q. What are the validated synthetic routes for 5-methylmorpholine-3-carboxylic acid hydrochloride, and how can purity be optimized?
Synthesis typically involves cyclization of precursor amines with carboxylic acid derivatives under acidic conditions. For purity optimization:
- Use HPLC with a C18 column and methanol-phosphate buffer mobile phase (e.g., 70:30 ratio) to monitor intermediates and final product .
- Recrystallization in polar solvents (e.g., ethanol/water mixtures) improves crystallinity and removes hydrophilic impurities .
- Maintain reaction temperatures below 40°C to minimize byproduct formation during cyclization .
Q. Which analytical techniques are most effective for characterizing this compound?
- HPLC-UV : Use a Kromasil C18 column (150 × 4.6 mm, 5 µm) with 207 nm detection; linearity ranges (1–10 µg/mL) ensure accurate quantification .
- UV/Vis Spectroscopy : Confirm λmax at 220–286 nm to verify electronic transitions in the morpholine ring .
- Mass Spectrometry : ESI-MS in positive ion mode identifies molecular ions (e.g., [M+H]<sup>+</sup> for C7H14NO3Cl) and fragmentation patterns .
Q. How does storage condition selection impact the compound’s stability?
- Short-term storage : Keep at -20°C in airtight, light-protected containers to prevent hydrolysis of the morpholine ring .
- Long-term stability : Refrigerated (2–8°C) storage in anhydrous environments minimizes degradation; monitor purity via HPLC every 6 months .
Advanced Research Questions
Q. How can researchers troubleshoot low yields in the synthesis of this compound?
- Reaction kinetics : Optimize stoichiometry of amine and carboxylic acid precursors (e.g., 1:1.2 molar ratio) to drive cyclization .
- Byproduct analysis : Use TLC with silica gel plates and ethanol eluent to identify unreacted starting materials; adjust pH (<2) to favor protonation of intermediates .
- Microwave-assisted synthesis : Apply 540 W irradiation for 5 minutes to accelerate reaction rates and reduce side reactions .
Q. How should contradictory spectral data (e.g., NMR vs. MS) be resolved during structural elucidation?
- Impurity profiling : Compare HPLC retention times with synthetic intermediates (e.g., methyl esters) to detect co-eluting contaminants .
- Deuterated solvent effects : Re-run <sup>13</sup>C NMR in D2O to resolve splitting from residual protons in DMSO-d6.
- Isotopic labeling : Synthesize <sup>15</sup>N-labeled analogs to confirm nitrogen connectivity in the morpholine ring .
Q. What are the degradation pathways of this compound under oxidative stress?
- Forced degradation studies : Expose to 3% H2O2 at 60°C for 24 hours; monitor via HPLC for carboxylic acid derivatives (e.g., 5-methylmorpholine-3-carboxylic acid) .
- Mechanistic insight : The tertiary amine in morpholine is prone to N-oxide formation under oxidative conditions, detectable via LC-MS/MS .
Q. How can computational modeling predict the reactivity of this compound in aqueous solutions?
Q. What strategies detect trace impurities (<0.1%) in bulk samples?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
